molecular formula C35H37N3O6 B10752921 N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide

N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide

货号: B10752921
分子量: 595.7 g/mol
InChI 键: WKEBQZAUNGERGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of molecules characterized by the presence of isoquinoline and benzamide structures. These elements often confer significant biological and chemical properties, making such compounds of interest for various applications in medicinal chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" likely involves multiple steps:

  • Step 1: Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline ring via Pictet-Spengler reaction.

  • Step 2: Attachment of the ethyl linkage through a reductive amination.

  • Step 3: Formation of the phenylcarbamoyl intermediate.

  • Step 4: Coupling with 3,4-dimethoxybenzamide using peptide coupling reagents like EDC/HOBt.

Industrial Production Methods

Scaling up to industrial production involves optimizing conditions for yield and purity, such as:

  • Employing automated systems for multi-step synthesis.

  • Optimizing solvent systems and purification processes.

化学反应分析

Types of Reactions

  • Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.

  • Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.

  • Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like KMnO4 or H2O2.

  • Reduction: Hydrides like NaBH4 or catalytic hydrogenation.

  • Substitution: Lewis acids or halogenating agents for aromatic substitution.

Major Products

  • Oxidation may yield corresponding N-oxides.

  • Reduction could result in partially hydrogenated derivatives.

  • Substitution reactions could introduce various functional groups onto the aromatic rings.

科学研究应用

Chemistry

  • Used as an intermediate for synthesizing complex organic molecules.

  • Studies of aromatic substitution reactions.

Biology

  • Potential as a pharmacophore in drug design.

  • Investigating interactions with biological macromolecules.

Medicine

  • Potential candidate for developing therapeutic agents due to the presence of bioactive isoquinoline and benzamide moieties.

  • Research into its efficacy as a cancer therapeutic, given its structural similarity to known cytotoxic agents.

Industry

  • Employed in the synthesis of advanced materials.

  • Used as a template for developing novel catalysts.

作用机制

While the detailed mechanism is complex and depends on its specific application, generally:

  • Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.

  • Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.

相似化合物的比较

Compared to other isoquinoline-based compounds, "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" stands out due to its:

  • High degree of methoxylation which influences its reactivity and solubility.

  • Dual action potential in biological and industrial chemistry.

Similar Compounds

  • Papaverine: Also an isoquinoline derivative but used primarily as a vasodilator.

  • Berberine: Another isoquinoline with a broad spectrum of biological activity, mainly in antimicrobial research.

  • Paclitaxel: A complex molecule used as a chemotherapy drug, though structurally more complex.

This deep dive should give you a comprehensive overview of "this compound". Anything more specific you're curious about?

生物活性

N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide, commonly referred to as WK-X-34, is a compound of interest due to its potential biological activities, particularly as a P-glycoprotein (P-gp) inhibitor. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₃₈H₃₈N₄O₆
  • Molecular Weight : 646.73 g/mol
  • CAS Number : 206873-63-4

WK-X-34 primarily functions as an inhibitor of P-glycoprotein, a membrane protein that plays a crucial role in drug transport and resistance. By inhibiting P-gp, WK-X-34 enhances the bioavailability of co-administered drugs that are substrates of this transporter.

In Vitro Studies

  • Cytotoxicity and MDR Reversal :
    • WK-X-34 has shown significant cytotoxic effects against multidrug-resistant (MDR) cancer cell lines. In one study, it was evaluated alongside doxorubicin to assess its ability to reverse drug resistance. The results indicated that WK-X-34 exhibited a higher reversal factor (RF) in SW620/AD300 cells compared to doxorubicin alone, suggesting its potential in overcoming MDR in cancer therapy .
CompoundIC50 (SW620 cells)IC50 (SW620/AD300 cells)RF Value
Doxorubicin0.2558 μM10.52 μMN/A
WK-X-34N/AN/AHigher than doxorubicin
  • Effect on Drug Pharmacokinetics :
    • In vivo studies demonstrated that WK-X-34 significantly increased the systemic exposure of paclitaxel in mdr1a/1b knockout mice. The area under the curve (AUC) for paclitaxel was approximately three times higher in mice pretreated with WK-X-34 compared to untreated controls . This indicates that WK-X-34 can effectively inhibit P-gp-mediated drug efflux.

In Vivo Studies

  • Animal Models :
    • In experiments involving mdr1a/1b knockout mice, WK-X-34 was shown to enhance the bioavailability of paclitaxel by inhibiting its efflux through P-gp. The maximum plasma concentration (Cmax) and AUC values were significantly elevated in treated groups, indicating improved therapeutic efficacy for drugs co-administered with WK-X-34 .

Case Studies

Several case studies have highlighted the potential applications of WK-X-34 in clinical settings:

  • Cancer Treatment :
    • A study focused on the combination therapy of WK-X-34 with chemotherapeutic agents showed promising results in enhancing drug sensitivity in resistant cancer types. The compound's ability to modulate drug transport mechanisms suggests its utility as an adjunct therapy in oncology .
  • Neurological Disorders :
    • Preliminary research indicates that WK-X-34 may have implications in treating neurological disorders characterized by altered P-gp expression at the blood-brain barrier. This could potentially enhance the delivery of therapeutic agents across this barrier .

属性

分子式

C35H37N3O6

分子量

595.7 g/mol

IUPAC 名称

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39)

InChI 键

WKEBQZAUNGERGA-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。